molecular formula C11H19N3O2S B2918637 Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1477934-34-1

Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B2918637
CAS No.: 1477934-34-1
M. Wt: 257.35
InChI Key: VUHKIEIIWSLFNU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative characterized by a dimethylaminoethylamine substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazole derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for antibiotics like cephalosporins . The dimethylaminoethyl group introduces tertiary amine functionality, enhancing solubility in acidic media and enabling hydrogen bonding interactions.

Properties

IUPAC Name

ethyl 2-[2-[2-(dimethylamino)ethylamino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-4-16-10(15)7-9-8-17-11(13-9)12-5-6-14(2)3/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHKIEIIWSLFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate, with CAS No. 1477934-34-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₃O₂S
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 1477934-34-1

The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study examined the compound's effect on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cell line MCF-10A. The results indicated a significant inhibitory effect on the proliferation of cancer cells at concentrations ranging from 1.52 to 6.31 μM, with selective activity against cancer cells compared to normal cells .
  • Mechanism of Action :
    • The compound was shown to induce apoptosis in MDA-MB-231 cells. Specifically, an increase in annexin V-FITC positive cells indicated late apoptotic phases, suggesting that this compound may promote programmed cell death in cancerous cells .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory effects:

Carbonic Anhydrase Inhibition

The compound demonstrated inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for selected derivatives ranged from 10.93 to 25.06 nM for CA IX and from 1.55 to 3.92 μM for CA II, indicating a high selectivity for CA IX over CA II . This selectivity is crucial as CA IX is associated with poor prognosis in various cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

Case Studies

  • Antibacterial Efficacy :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL. For instance, it achieved an inhibition percentage of approximately 80.69% against S. aureus compared to a positive control .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable drug-like properties for this compound. These studies are essential for understanding the potential therapeutic uses of the compound and its safety profile.

Summary of Findings

Biological ActivityObservationsReference
AnticancerSignificant inhibition of MDA-MB-231 and MCF-7
Apoptosis InductionIncreased annexin V-FITC positive cells
Enzyme InhibitionIC50 values: CA IX (10.93–25.06 nM), CA II (1.55–3.92 μM)
AntimicrobialInhibition rates against S. aureus (80.69%)
ADMET PropertiesFavorable drug-likeness

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole derivatives, focusing on substituent effects, electronic properties, biological activity, and synthetic applications.

Substituent Variations and Electronic Effects
Compound Name Substituent at Thiazole 2-Position Molecular Formula Key Properties Reference
Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate Dimethylaminoethylamino Not explicitly provided (estimated: C₁₁H₂₀N₄O₂S) Tertiary amine (electron-donating), enhances solubility in acidic conditions via protonation. Inferred from
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonylamino C₁₃H₁₄N₂O₄S₂ Sulfonamide group (electron-withdrawing), reduces thiazole ring reactivity. Higher molecular weight (326.39 g/mol).
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrobenzenesulfonylamino C₁₃H₁₃N₃O₆S₂ Nitro group enhances electron-withdrawing effects, potentially increasing stability under oxidative conditions.
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate Amino (with difluoroacetate) C₇H₈F₂N₂O₂S Fluorine atoms increase lipophilicity (logP) and metabolic stability. Molecular weight: 218.21 g/mol.
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate Formylamino C₈H₉N₃O₄S Formyl group introduces hydrogen-bonding capacity; oxoacetate may enhance reactivity in nucleophilic additions.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylaminoethyl group in the target compound donates electrons to the thiazole ring, increasing nucleophilicity. In contrast, sulfonamide derivatives (e.g., ) withdraw electrons, reducing ring reactivity.
  • Solubility : The tertiary amine in the target compound improves aqueous solubility under acidic conditions, whereas sulfonamides and fluorinated analogs () exhibit higher lipophilicity.
Physicochemical Properties
Property Target Compound Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
Molecular Weight ~264.36 g/mol (estimated) 186.23 g/mol 326.39 g/mol
logP (Predicted) Moderate (~1.5) 0.8 2.1
Hydrogen Bonding Donor: 1; Acceptor: 5 Donor: 2; Acceptor: 4 Donor: 2; Acceptor: 6
Solubility High in acidic pH Moderate in water Low in water

Notes:

  • Sulfonamide derivatives () have higher molecular weights and logP values, favoring membrane permeability but reducing aqueous solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclocondensation of substituted thioamides with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours). Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometry, and temperature. Post-reaction, extraction with ether and filtration over anhydrous Na₂SO₄ yield the product. Purity is confirmed via microanalysis (within 0.4% of theoretical values) and spectral data (¹H/¹³C NMR) .
  • Key Variables : Solvent choice impacts reaction rate and by-product formation. Ethanol is preferred for its balance of polarity and boiling point.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography resolves the thiazole core and substituent conformations (e.g., dimethylaminoethyl group orientation) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₃NO₂S for related derivatives) .
  • FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH stretches from the aminoethyl group) .

Q. What are the common impurities or by-products during synthesis, and how are they mitigated?

  • By-Products : Partial hydrolysis of the ester group or incomplete cyclization may yield intermediates like ethyl 4-bromo-3-oxobutanoate residues.
  • Mitigation : Strict anhydrous conditions, controlled reflux duration, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improve purity .

Advanced Research Questions

Q. What computational approaches are used to predict the bioactivity of this thiazole derivative?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to fungal CYP51 or bacterial penicillin-binding proteins, leveraging homology models from PDB .
  • DFT calculations (B3LYP/6-31G*) assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity .
    • Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity, often linked to enhanced bioactivity .

Q. How do structural modifications (e.g., substituent changes on the thiazole ring) affect bioactivity and stability?

  • Case Study : Replacing the dimethylaminoethyl group with a nitroimino group (as in Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate) increases electrophilicity, enhancing interactions with microbial enzymes .
  • Stability Tests : Accelerated degradation studies (40°C, 75% RH) show ester derivatives are prone to hydrolysis in acidic conditions (t₁/₂ < 24 hours at pH 3) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Root Causes : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific resistance mechanisms.
  • Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., fluconazole for antifungal assays). Meta-analyses of MIC (Minimum Inhibitory Concentration) data identify outliers .

Q. How is the compound’s reactivity in multicomponent reactions exploited for derivatization?

  • Example : Condensation with formaldehyde and alkylamines generates N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines, expanding structural diversity. Reaction progress is monitored via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 9:1) .
  • Mechanistic Insight : The dimethylaminoethyl group acts as a nucleophile, facilitating imine formation under mild conditions (room temperature, 12 hours) .

Methodological Considerations

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Models :

  • HepG2 cells assess hepatotoxicity (IC₅₀ values).
  • hERG inhibition assays predict cardiotoxicity risks (patch-clamp electrophysiology).
    • Limitations : In vitro models may underestimate in vivo metabolic effects .

Q. How are reaction kinetics and thermodynamics studied for this compound’s synthesis?

  • Techniques :

  • DSC (Differential Scanning Calorimetry) monitors exothermic peaks during cyclocondensation.
  • Arrhenius plots determine activation energy (Eₐ) from rate constants at 60–100°C .

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